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Compound of Interest

Compound Name:
Stigmasta-4,22-diene-

3beta,6beta-diol

Cat. No.: B15591987 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available spectral information for Stigmasta-4,22-
diene-3beta,6beta-diol, outlines a general protocol for its NMR analysis, and presents a

typical workflow for its isolation and characterization.

Spectroscopic Data Presentation
The complete ¹H and ¹³C NMR spectral data for Stigmasta-4,22-diene-3beta,6beta-diol is not

readily available in publicly accessible databases. However, the ¹³C NMR data has been

reported in the following peer-reviewed publication:

Reference: Centurion, O. M. T., Galagovsky, L. R., & Gros, E. G. (1995). Cleavage reaction

of 5-beta,6-beta steroidal epoxides carrying different groups at C-3. Steroids, 60(6), 434–

438.

Researchers are advised to consult this publication directly to obtain the specific ¹³C NMR

chemical shift values. To date, a definitive public source for the complete ¹H NMR spectral data

has not been identified.

For context and comparison, the following tables provide representative ¹H and ¹³C NMR

chemical shift ranges for similar stigmastane-type steroids. These values should not be
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considered as the actual data for Stigmasta-4,22-diene-3beta,6beta-diol but as a general

guide for spectral interpretation.

Table 1: Representative ¹H NMR Chemical Shifts for Stigmastane-Type Steroids

Proton
Chemical Shift (δ) ppm
Range

Multiplicity

Olefinic H 5.00 - 5.70 m

Carbinolic H 3.50 - 4.20 m

Allylic H 2.00 - 2.50 m

Methyl H (angular) 0.60 - 1.20 s

Methyl H (side chain) 0.80 - 1.10 d, t

Note: 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. The exact

chemical shifts and multiplicities will vary depending on the specific substitution pattern and

stereochemistry.

Table 2: Representative ¹³C NMR Chemical Shifts for Stigmastane-Type Steroids

Carbon Chemical Shift (δ) ppm Range

Olefinic C 120.0 - 145.0

Carbinolic C 65.0 - 80.0

Quaternary C 35.0 - 50.0

Methine C 25.0 - 60.0

Methylene C 20.0 - 45.0

Methyl C 12.0 - 25.0
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The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of steroidal

diols, which can be adapted for Stigmasta-4,22-diene-3beta,6beta-diol.

Protocol: NMR Spectroscopic Analysis of Stigmasta-4,22-diene-3beta,6beta-diol

Sample Preparation:

Accurately weigh approximately 5-10 mg of the purified Stigmasta-4,22-diene-
3beta,6beta-diol sample.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃, or pyridine-d₅) in a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for

chemical shift referencing.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

Instrumentation and Data Acquisition:

The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a broadband probe.

¹H NMR Spectroscopy:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical acquisition parameters:

Spectral Width: 12-16 ppm

Pulse Width: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds
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Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Spectroscopy:

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical acquisition parameters:

Spectral Width: 200-250 ppm

Pulse Width: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

2D NMR Spectroscopy (for structural elucidation):

To aid in the complete assignment of proton and carbon signals, it is highly

recommended to perform two-dimensional NMR experiments such as:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H

and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary

carbons and connecting spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial

proximity of protons.

Data Processing and Analysis:
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Process the acquired raw data (FID) using appropriate NMR software (e.g., MestReNova,

TopSpin, ACD/Labs).

Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in

the ¹H NMR spectrum.

Assign all proton and carbon signals to the molecular structure using the combination of

1D and 2D NMR data.

Visualization of Experimental Workflow
While specific signaling pathway information for Stigmasta-4,22-diene-3beta,6beta-diol is not

well-documented, the following diagram illustrates a general workflow for the isolation and

characterization of such a natural product, which is a critical process for researchers in this

field.
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Caption: Workflow for Natural Product Drug Discovery.
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To cite this document: BenchChem. [Application Notes and Protocols for Stigmasta-4,22-
diene-3beta,6beta-diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591987#1h-and-13c-nmr-spectral-data-of-
stigmasta-4-22-diene-3beta-6beta-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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